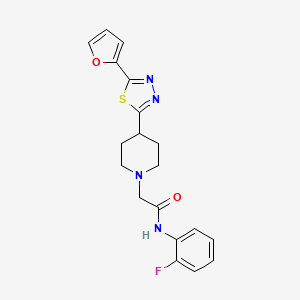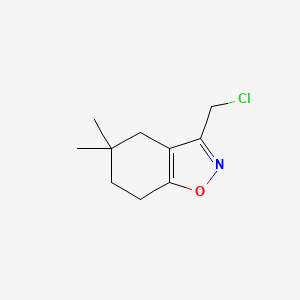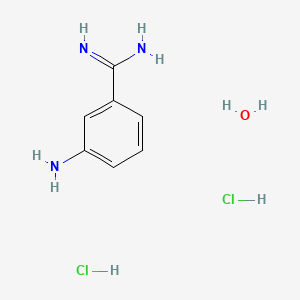![molecular formula C16H13Br2F3N2OS B2950393 (4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone CAS No. 866009-26-9](/img/structure/B2950393.png)
(4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activity
- A study discussed the synthesis of novel compounds with antibacterial activity against human pathogenic bacteria, highlighting the potential of certain moieties on the piperazine ring to inhibit bacterial growth, suggesting a pathway for developing compounds with significant biological activities (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Crystal Packing and Molecular Interactions
- Research on the crystal packing of certain compounds revealed insights into hydrogen bonding and crystal structure stability, providing a basis for understanding the solid-state characteristics of complex molecules (P. Dean et al., 2004).
Structural Studies and Theoretical Calculations
- A study on the title compound highlighted the importance of spectroscopic techniques in characterizing chemical structures, revealing intra and intermolecular interactions, and providing a foundation for theoretical calculations in drug design (C. S. Karthik et al., 2021).
Antimicrobial Activities
- Several studies focused on the synthesis and characterization of new derivatives with potential antibacterial and antifungal activities, underlining the significance of chemical modifications to enhance bioactivity (H. Bektaş et al., 2007).
Novel Synthesis Approaches
- Innovations in synthesis methods for creating new compounds with enhanced properties were detailed, indicating the continuous search for more effective and selective therapeutic agents (Muhammad Athar Abbasi et al., 2019).
properties
IUPAC Name |
(4,5-dibromothiophen-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2F3N2OS/c17-12-9-13(25-14(12)18)15(24)23-6-4-22(5-7-23)11-3-1-2-10(8-11)16(19,20)21/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARPYAYBHYJDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=C(S3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2950310.png)



![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B2950323.png)
![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)

![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)

![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)